2,6-dichloro-4-(4H-1,2,4-triazol-4-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-4-(4H-1,2,4-triazol-4-yl)aniline is an organic compound that features a dichlorinated benzene ring substituted with a triazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-(4H-1,2,4-triazol-4-yl)aniline typically involves the reaction of 2,6-dichloroaniline with 4H-1,2,4-triazole under specific conditions. One common method involves the use of a diazotization reaction followed by a coupling reaction with the triazole compound .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis starting from readily available raw materials. For example, 2,6-dichloroaniline can be synthesized from 2,6-dichlorobenzene through a series of halogenation and amination reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-4-(4H-1,2,4-triazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine compounds .
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4-(4H-1,2,4-triazol-4-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use as an anticancer agent and in other therapeutic areas.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 2,6-dichloro-4-(4H-1,2,4-triazol-4-yl)aniline involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby affecting cellular processes. The triazole moiety is known to form hydrogen bonds with various biological targets, enhancing its pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)aniline: This compound is similar in structure but has a trifluoromethyl group instead of a triazole moiety.
2,6-Dichloro-4-nitroaniline: Another similar compound with a nitro group instead of a triazole.
Uniqueness
2,6-Dichloro-4-(4H-1,2,4-triazol-4-yl)aniline is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H6Cl2N4 |
---|---|
Molekulargewicht |
229.06 g/mol |
IUPAC-Name |
2,6-dichloro-4-(1,2,4-triazol-4-yl)aniline |
InChI |
InChI=1S/C8H6Cl2N4/c9-6-1-5(2-7(10)8(6)11)14-3-12-13-4-14/h1-4H,11H2 |
InChI-Schlüssel |
OEVWYMZVRGHKQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)N2C=NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.